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Compound of Interest

Compound Name: Fiboflapon Sodium

Cat. No.: B607448 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of

GSK2190915, a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). This

document details the mechanism of action, summarizes key quantitative data from preclinical

and clinical studies, and provides detailed experimental protocols for the assessment of its

pharmacological effects.

Introduction to GSK2190915 and its Therapeutic
Rationale
Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid via the

5-lipoxygenase (5-LO) pathway. They are significantly implicated in the pathophysiology of a

range of inflammatory diseases, most notably asthma. The synthesis of leukotrienes is initiated

by the enzyme 5-lipoxygenase, which requires the presence of the 5-lipoxygenase-activating

protein (FLAP) to translocate to the nuclear membrane and bind to its substrate.

GSK2190915 is a high-affinity FLAP inhibitor that effectively blocks the initial step in the

leukotriene biosynthetic pathway. By inhibiting FLAP, GSK2190915 prevents the production of

both leukotriene B4 (LTB4), a potent neutrophil chemoattractant, and the cysteinyl leukotrienes

(CysLTs: LTC4, LTD4, and LTE4), which mediate bronchoconstriction, mucus secretion, and

eosinophil recruitment.[1] This dual action on both classes of leukotrienes provides a

comprehensive approach to mitigating leukotriene-driven inflammation.
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Mechanism of Action: Inhibition of the 5-
Lipoxygenase Pathway
GSK2190915 exerts its anti-inflammatory effects by binding to FLAP, a key protein in the 5-

lipoxygenase (5-LO) pathway. This pathway is responsible for the synthesis of leukotrienes,

which are potent inflammatory mediators.

The diagram below illustrates the 5-lipoxygenase signaling pathway and the specific point of

inhibition by GSK2190915.
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Figure 1: GSK2190915 inhibits the 5-Lipoxygenase pathway by targeting FLAP.

Quantitative Data Summary
The anti-inflammatory efficacy of GSK2190915 has been evaluated in numerous preclinical and

clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro and In Vivo Preclinical Efficacy
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Parameter Species/System Value Reference

FLAP Binding Potency - 2.9 nM [2]

IC50 for LTB4

Inhibition
Human Whole Blood 76 nM [3]

EC50 for LTB4

Inhibition
Human Whole Blood 85-89 nM [4]

ED50 for LTB4

Inhibition
Rat (in vivo) 0.12 mg/kg [2]

ED50 for CysLTs

Inhibition
Rat (in vivo) 0.37 mg/kg [2]

Table 2: Clinical Pharmacodynamic & Efficacy Data in
Asthma Patients
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Parameter
Study
Population

Dose Result Reference

Urinary LTE4

Inhibition
Healthy Subjects ≥50 mg

Near complete

inhibition at 24h
[3][4]

Blood LTB4

Inhibition
Healthy Subjects ≥150 mg

Required for 24h

inhibition
[3][4]

Attenuation of

Early Asthmatic

Response (EAR)

- Min FEV1

Mild Asthma 50 mg
36% attenuation

vs. placebo
[5]

Attenuation of

Early Asthmatic

Response (EAR)

- Weighted Mean

FEV1

Mild Asthma 50 mg
56% attenuation

vs. placebo
[5]

Attenuation of

Early Asthmatic

Response (EAR)

- Min FEV1

Mild Asthma 100 mg

33.3%

attenuation of

placebo

response

[6]

Attenuation of

Late Asthmatic

Response (LAR)

- Min FEV1

Mild Asthma 100 mg

15.8%

attenuation of

placebo

response

[6]

Reduction in

Sputum

Eosinophils

Mild Asthma 100 mg

Significant

reduction on day

4

[6]

Reduction in

Sputum LTB4
Mild Asthma 100 mg

>90% reduction

on days 4 and 6
[7]

Change in

Trough FEV1

Persistent

Asthma

30 mg Nominally

statistically

significant

[8][9]
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improvement vs.

placebo

Daytime

Symptom Scores

Persistent

Asthma
30 mg

Statistically

significant

decrease vs.

placebo

[8][9]

Daytime SABA

Use

Persistent

Asthma
30 mg

Statistically

significant

decrease vs.

placebo

[8][9]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This

section outlines the protocols for key assays used to evaluate the anti-inflammatory properties

of GSK2190915.

Measurement of Leukotriene B4 (LTB4) in Human Whole
Blood (ELISA)
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the

quantitative determination of LTB4 in human whole blood samples.
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Sample & Reagent Preparation

Assay Procedure

Data Analysis

1. Collect whole blood
(EDTA or heparin anticoagulant)

4. Add 50 µL of standards or samples
to antibody-coated microplate wells

2. Prepare LTB4 standards
(serial dilutions) 3. Prepare LTB4-enzyme conjugate

5. Add 50 µL of LTB4-enzyme conjugate
to each well

6. Incubate for 1 hour at 37°C

7. Wash wells 3-5 times

8. Add 90 µL of TMB Substrate Solution

9. Incubate for 15-25 minutes at 37°C
(in the dark)

10. Add 50 µL of Stop Solution

11. Read absorbance at 450 nm

12. Generate standard curve

13. Calculate LTB4 concentration in samples

Click to download full resolution via product page

Figure 2: Workflow for the measurement of LTB4 in whole blood by ELISA.
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Materials:

Human whole blood collected in EDTA or heparin tubes

LTB4 ELISA Kit (commercial kits are available, e.g., from Abcam, Kamiya Biomedical)[10][11]

Microplate reader capable of measuring absorbance at 450 nm

Pipettes and tips

Wash buffer

Deionized water

Procedure:

Sample Collection and Preparation: Collect whole blood into tubes containing EDTA or

heparin as an anticoagulant. For plasma, centrifuge at 1000 x g for 15 minutes at 2-8°C

within 30 minutes of collection. Serum can also be used after allowing the blood to clot.[10]

Samples can be assayed immediately or stored at -20°C or -80°C.

Reagent Preparation: Prepare LTB4 standards and the LTB4-enzyme conjugate according to

the kit manufacturer's instructions.[12][13]

Assay: a. Add 50 µL of standards or samples to the appropriate wells of the antibody-coated

microplate.[10] b. Immediately add 50 µL of the prepared LTB4-enzyme conjugate to each

well.[10] c. Cover the plate and incubate for 1 hour at 37°C. d. Aspirate the liquid from each

well and wash the plate 3-5 times with wash buffer.[10] e. Add 90 µL of TMB (3,3',5,5'-

tetramethylbenzidine) Substrate Solution to each well.[10] f. Cover the plate and incubate for

15-25 minutes at 37°C in the dark.[10] g. Add 50 µL of Stop Solution to each well to

terminate the reaction.[10]

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader.[10]

b. Generate a standard curve by plotting the absorbance of the standards against their

known concentrations. c. Determine the concentration of LTB4 in the samples by

interpolating their absorbance values on the standard curve. The intensity of the color is

inversely proportional to the concentration of LTB4.[12]
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Measurement of Urinary Leukotriene E4 (LTE4) by Liquid
Chromatography-Tandem Mass Spectrometry (LC-
MS/MS)
This protocol provides a highly sensitive and specific method for the quantification of LTE4, a

stable metabolite of cysteinyl leukotrienes, in human urine.
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Sample Preparation

LC-MS/MS Analysis

Quantification

1. Collect urine sample

2. Add internal standard (LTE4-d3)
to a urine aliquot (e.g., 800 µL)

3. Vortex the sample

4. Inject the sample into the LC-MS/MS system

5. Chromatographic separation
(e.g., on a C18 column)

6. Mass spectrometric detection
(monitoring specific precursor-to-product ion transitions)

7. Generate a calibration curve
using LTE4 standards

8. Calculate the peak area ratio of
LTE4 to the internal standard

9. Determine LTE4 concentration in the sample
and normalize to creatinine levels

Click to download full resolution via product page

Figure 3: Workflow for urinary LTE4 measurement by LC-MS/MS.
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Materials:

Human urine sample

LTE4 and deuterated LTE4 (LTE4-d3) internal standard

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Solid-phase extraction (SPE) columns (e.g., C18), if necessary for sample cleanup

Acetonitrile, methanol, water (LC-MS grade)

Formic acid or acetic acid

Ammonium hydroxide

Procedure:

Sample Preparation: a. To an 800 µL aliquot of centrifuged urine, add 200 µL of an internal

standard solution (e.g., LTE4-d3 at a final concentration of 200 pg/mL).[14] b. Vortex the

sample for 5 seconds.[14]

LC-MS/MS Analysis: a. Inject the prepared sample directly onto the LC-MS/MS system.[14]

b. Perform chromatographic separation using a suitable column (e.g., a C18 reverse-phase

column) and a gradient elution with mobile phases typically consisting of water and an

organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or acetic acid to

improve ionization. c. Detect and quantify LTE4 and the internal standard using tandem

mass spectrometry in the negative ion mode, monitoring specific precursor-to-product ion

transitions (e.g., m/z 438 to m/z 333 for native LTE4).[15]

Data Analysis: a. Generate a calibration curve by analyzing a series of LTE4 standards of

known concentrations.[14] b. Calculate the ratio of the peak area of LTE4 to the peak area of

the internal standard for both the standards and the samples. c. Determine the concentration

of LTE4 in the urine samples from the calibration curve. d. Normalize the urinary LTE4

concentration to the urinary creatinine concentration to account for variations in urine

dilution.[16][17]
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Conclusion
GSK2190915 is a well-characterized, potent, and selective FLAP inhibitor with demonstrated

anti-inflammatory activity in both preclinical models and clinical trials. Its mechanism of action,

centered on the inhibition of the 5-lipoxygenase pathway, leads to a significant reduction in the

production of pro-inflammatory leukotrienes. The quantitative data from various studies

consistently support its efficacy in attenuating key markers of inflammation, particularly in the

context of asthma. The detailed experimental protocols provided herein offer a foundation for

further research into the therapeutic potential of GSK2190915 and other FLAP inhibitors in a

range of inflammatory disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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